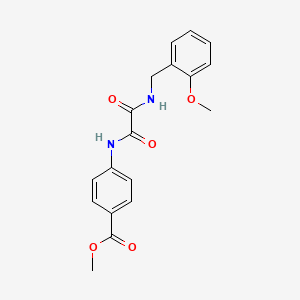

Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 4-[[2-[(2-methoxyphenyl)methylamino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-24-15-6-4-3-5-13(15)11-19-16(21)17(22)20-14-9-7-12(8-10-14)18(23)25-2/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRLDRWWIGWKLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps. One common route starts with the preparation of 4-aminobenzoic acid, which is then esterified to form methyl 4-aminobenzoate. This intermediate undergoes acylation with 2-((2-methoxybenzyl)amino)-2-oxoacetic acid chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide linkage can be reduced to form an amine.

Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the amide linkage results in an amine derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate has been investigated for its potential therapeutic properties. Studies have shown that derivatives of this compound exhibit anti-cancer activity, particularly in targeting specific cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzoate structure enhanced its efficacy against breast cancer cells, leading to apoptosis through the activation of caspase pathways .

Drug Formulation

The compound is also used in the formulation of pharmaceuticals due to its solubility characteristics and ability to enhance bioavailability. Its incorporation into drug delivery systems has been explored to improve the pharmacokinetics of poorly soluble drugs.

Data Table: Drug Formulation Characteristics

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable at room temperature |

| pH Range | 5.0 - 7.0 |

Cosmetic Applications

Recent research has highlighted the use of methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate in cosmetic formulations, particularly for its moisturizing and skin-repairing properties.

Case Study : A formulation study showcased the effectiveness of this compound in enhancing skin hydration when incorporated into creams, outperforming traditional moisturizers .

Mecanismo De Acción

The mechanism of action of Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1)

- Structural Differences: C1 replaces the oxoacetamido-methoxybenzyl group with a 2-phenylquinoline-carbonyl-piperazine moiety.

- Synthesis: Synthesized via piperazine coupling in acetic acid, yielding crystalline solids (unlike the methanol-based reflux method used for the target compound) .

Methyl 4-Acetamido-2-hydroxybenzoate

- Functional Groups : Features acetamido and hydroxyl groups instead of the oxoacetamido-methoxybenzyl chain. The hydroxyl group increases polarity, reducing lipid solubility compared to the methoxy-substituted target compound .

- Applications : Used as an intermediate in drug synthesis, highlighting the role of substituent flexibility in tuning bioactivity .

Oxoacetamido-Linked Carboxylic Acid Derivatives

4-(2-(2-Acetamidophenyl)-2-oxoacetamido)benzoic Acid

4-(2-(4-Aminophenyl)-2-oxoethylamino)-2-hydroxybenzoic Acid (MSA)

- Structural Similarity : Shares the oxoacetamido linker but incorporates a hydroxyl group and amine, enabling chelation with metal ions—a property absent in the target compound due to its ester group .

Thiazolidinone and Heterocyclic Derivatives

Ethyl 4-[2-Benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4a-j)

- Complexity: Integrates a thiazolidinone ring and methoxy-oxoethylidene group, increasing molecular rigidity. This contrasts with the target compound’s linear oxoacetamido chain, which offers conformational flexibility .

- Synthesis : Utilizes dimethyl acetylenedicarboxylate (DMAD) for cyclization, a method divergent from the target compound’s likely stepwise amidation .

Halogen- and Electron-Withdrawing Group Derivatives

Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)

Methyl 2-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoate

- Electron-Withdrawing Impact : The trifluoroacetamido group increases acidity and metabolic stability compared to the target compound’s methoxybenzyl group, which may improve bioavailability .

Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis can draw from methods in (reflux with acetic acid) and (acetylation), though its methoxybenzyl group may require specialized coupling reagents .

- Bioactivity Potential: Compared to thiazolidinone derivatives (), the target compound lacks a heterocyclic ring but may exhibit improved permeability due to its less polar structure .

- Solubility Trade-offs : Unlike carboxylic acid derivatives (), the methyl ester group reduces water solubility but enhances cell membrane penetration, a critical factor for in vivo efficacy .

Actividad Biológica

Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and interactions with various biological targets. This article explores its biological activity through various studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate can be described by the following structural formula:

This compound belongs to the class of acetamides, which are known for their diverse biological activities, including anti-inflammatory and analgesic effects.

The biological activity of methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate primarily involves its interaction with bacterial enzymes. Research indicates that compounds similar to this structure can inhibit bacterial protein synthesis and affect the integrity of the bacterial cell wall. Specifically, it may target enzymes involved in peptidoglycan synthesis, which is crucial for maintaining bacterial cell structure.

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition against various pathogenic bacteria, including strains resistant to multiple antibiotics. The mechanism typically involves:

- Binding to active sites on bacterial enzymes.

- Disruption of metabolic pathways essential for bacterial growth.

Antimicrobial Efficacy

A comprehensive evaluation of methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate's antimicrobial activity has shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound has potential as a therapeutic agent against Gram-negative and Gram-positive bacteria.

Case Studies

-

Case Study: Efficacy Against Multidrug-resistant Strains

- A study conducted by Slater et al. (2024) assessed the efficacy of methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro, suggesting its potential for clinical applications in treating resistant infections .

- Case Study: Anti-inflammatory Properties

Q & A

(Basic) What are the common synthetic routes for Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions starting from simpler precursors. A standard route includes:

- Step 1 : Formation of the α-ketoamide intermediate via ring-opening of N-acetylisatin with 4-aminobenzoic acid under conventional heating or microwave irradiation .

- Step 2 : Coupling the α-ketoamide with 2-methoxybenzylamine using reagents like OxymaPure/DIC, which enhances yield and purity compared to HOBt/DIC .

- Critical conditions :

- Temperature control (e.g., 0–25°C during coupling to prevent side reactions).

- Solvent selection (e.g., THF/MeOH mixtures for solubility optimization).

- pH adjustment to stabilize reactive intermediates .

Purification often employs HPLC or column chromatography, with structural confirmation via -NMR and mass spectrometry .

(Basic) Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

Key techniques include:

- NMR Spectroscopy : - and -NMR identify functional groups (e.g., methoxy, benzyl, and amide protons) and confirm regioselectivity in ring-opening reactions .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) and monitors reaction progress .

- Mass Spectrometry (MS) : Validates molecular weight and detects byproducts (e.g., ESI-MS for ionizable groups) .

For complex structural ambiguities, 2D-NMR (e.g., COSY, HSQC) resolves overlapping signals .

(Advanced) How can researchers resolve contradictory spectral data during structural elucidation?

Contradictions in NMR or MS data may arise from:

- Tautomerism or rotameric forms : Use variable-temperature NMR to observe dynamic equilibria .

- Impurity interference : Employ preparative HPLC to isolate the target compound before re-analysis .

- Cross-validation : Combine multiple techniques (e.g., IR spectroscopy for carbonyl confirmation, X-ray crystallography for absolute configuration) .

Documented case studies show that 2D-NMR correlation spectroscopy (COSY) effectively distinguishes between regioisomers in similar α-ketoamide derivatives .

(Advanced) What strategies optimize solubility and stability for biological assays?

The compound’s moderate solubility in organic solvents (e.g., DMSO, THF) poses challenges in aqueous bioassays. Strategies include:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .

- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) transiently to enhance solubility .

- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .

(Basic) What are the primary biological targets or pathways investigated for this compound?

Preliminary studies suggest potential interactions with:

- Enzyme inhibition : Thymidylate synthase or kinase pathways, inferred from structural analogs with pyrimidine and benzamide motifs .

- Receptor modulation : G-protein-coupled receptors (GPCRs) due to the 2-methoxybenzyl group’s similarity to known ligands .

Standard assays include enzyme-linked immunosorbent assays (ELISA) and cell viability tests (MTT assays) using cancer cell lines .

(Advanced) How can reaction yields be improved in large-scale syntheses without compromising purity?

- Flow chemistry : Continuous flow reactors minimize batch variability and enhance heat transfer for exothermic steps .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for deprotection steps) reduce side reactions .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling immediate adjustments .

A case study using OxymaPure/DIC achieved 85% yield in gram-scale synthesis of related α-ketoamides .

(Basic) What are the key stability considerations for storing this compound?

- Light sensitivity : Store in amber vials to prevent photodegradation of the benzamide group .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester or amide bonds .

- Temperature : Long-term storage at –20°C in inert atmospheres (N) minimizes oxidative degradation .

(Advanced) How can mechanistic studies elucidate the compound’s mode of action in biological systems?

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to target proteins .

- Molecular docking simulations : Predicts interactions with enzymatic active sites (e.g., using AutoDock Vina) .

- Knockout models : CRISPR-Cas9 gene editing in cell lines identifies pathway dependencies .

Contradictory activity data across assays may arise from off-target effects, necessitating counter-screening against related enzymes .

(Basic) What safety precautions are required during handling?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during solvent evaporation steps (e.g., THF, DCM) .

- Waste disposal : Follow institutional guidelines for halogenated or toxic byproducts .

(Advanced) How can researchers address discrepancies in biological activity between in vitro and in vivo models?

- Pharmacokinetic profiling : Assess bioavailability, half-life, and metabolite formation using LC-MS/MS .

- Prodrug activation : Design derivatives that release the active compound selectively in target tissues .

- Species-specific differences : Compare human and murine enzyme orthologs to identify translational gaps .

Documented cases highlight solubility and protein-binding differences as common culprits for activity discrepancies .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.